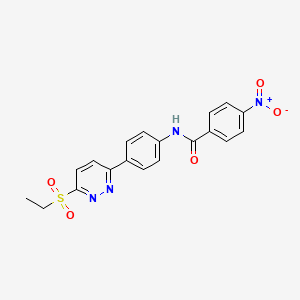

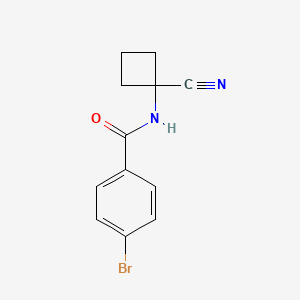

![molecular formula C13H11NO4 B2396831 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid CAS No. 312289-59-1](/img/structure/B2396831.png)

3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan derivatives, such as the one you mentioned, are important in various fields including pharmaceuticals and materials science . They can be derived from biomass components with functional groups .

Synthesis Analysis

The synthesis of furan derivatives often involves catalytic reactions and various chemical routes . For instance, the protodeboronation of alkyl boronic esters has been reported .Molecular Structure Analysis

The molecular structure of furan derivatives can be complex. For example, 3-methylfuran-2-carbonyl chloride has a molecular weight of 144.56 .Chemical Reactions Analysis

Furan derivatives undergo various reactions. For instance, Suzuki–Miyaura coupling is a common reaction involving organoboron reagents . Also, the transformation of furanic platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) has been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives depend on the specific compound. For example, 3-methylfuran-2-carbonyl chloride has a melting point of 18.5-19.5°C and a flash point of 88°C .Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used in the Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound can be used in the protodeboronation process , which is a key step in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Valorization of Biomass-Derived Furfurals

The compound can be used in the valorization of biomass-derived furfurals . This process involves the synthesis of a variety of derivatives using different catalysts, reagents, and reaction conditions .

TrkA Inhibition

The compound is a TrkA inhibitor , which can promote motor functional regeneration of recurrent laryngeal nerve by suppression of sensory nerve regeneration .

Mechanism of Action

The mechanism of action of furan derivatives can vary depending on the specific compound and reaction. For example, in the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol, protonation at the furan 3- or 5-position with a subsequent attack of methanol on the carbonyl group that was formed followed by an acetal cleavage has been suggested .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[(5-methylfuran-2-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-5-6-11(18-8)12(15)14-10-4-2-3-9(7-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIAQNBEHLQRMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B2396748.png)

![5-Bromo-2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyrimidine;hydrochloride](/img/structure/B2396754.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethyl)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2396755.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methylbenzoate](/img/structure/B2396760.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid](/img/structure/B2396762.png)

![N-(4-fluorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2396770.png)